4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid
CAS No.: 652967-64-1
Cat. No.: VC3908708
Molecular Formula: C15H12ClNO4S
Molecular Weight: 337.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652967-64-1 |
|---|---|
| Molecular Formula | C15H12ClNO4S |
| Molecular Weight | 337.8 g/mol |
| IUPAC Name | 4-(4-chloro-2,5-dimethylphenyl)sulfanyl-3-nitrobenzoic acid |
| Standard InChI | InChI=1S/C15H12ClNO4S/c1-8-6-14(9(2)5-11(8)16)22-13-4-3-10(15(18)19)7-12(13)17(20)21/h3-7H,1-2H3,(H,18,19) |
| Standard InChI Key | WLICBCVQCHRAGA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1Cl)C)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1Cl)C)SC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Identity
The molecular formula of 4-[(4-Chloro-2,5-dimethylphenyl)thio]-3-nitrobenzoic acid is C₁₅H₁₂ClNO₄S, with a molecular weight of 353.83 g/mol . The compound features:
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A benzoic acid backbone substituted with a nitro group (-NO₂) at the 3-position.
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A thioether bridge (-S-) connecting the benzene ring to a 4-chloro-2,5-dimethylphenyl group.
The presence of electron-withdrawing groups (nitro and carboxylic acid) and electron-donating substituents (methyl and thioether) creates a polarized electronic environment, influencing its reactivity and solubility . Structural analogs, such as 4-chloro-3-nitrobenzoic acid (CAS 96-99-1), exhibit melting points of 180–183°C and limited water solubility (342.7 mg/L at unspecified temperature) , suggesting similar physical behavior for the target compound.
Physicochemical Properties
Available data for structurally related compounds provide insights into expected properties:
The nitro and carboxylic acid groups contribute to acidic character, with predicted pKa values similar to 4-chloro-3-nitrobenzoic acid (3.35±0.10) . The thioether linkage may enhance lipid solubility compared to oxygenated analogs, potentially influencing bioavailability in pharmacological contexts.
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